Home > Products > Screening Compounds P69050 > 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one
1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one -

1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one

Catalog Number: EVT-13325194
CAS Number:
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one is a complex organic compound characterized by its unique spirocyclic structure that includes nitrogen heteroatoms. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry. It is classified under the category of diazaspiro compounds, which are known for their diverse pharmacological properties.

Source

The compound has been synthesized and studied in various research settings, particularly in relation to its interactions with biological targets such as proteins involved in cancer pathways. Notably, it has been highlighted in studies focusing on inhibitors of the KRAS protein, a well-known target in cancer therapy due to its role in cell proliferation and differentiation .

Classification

1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one falls under the classification of spirocyclic compounds and diazaspiro compounds. These compounds are characterized by a spiro connection between two or more rings, which contributes to their unique chemical and biological properties.

Synthesis Analysis

Methods

The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one typically involves several key steps:

  1. Substitution Reaction: The initial step often involves a substitution reaction where an appropriate precursor is reacted with a halogenated alkane (e.g., 1-bromo-3-chloropropane) in the presence of a base such as lithium diisopropylamide under inert conditions to form an intermediate compound.
  2. Reduction and Cyclization: The intermediate undergoes reduction using lithium aluminum hydride or similar reducing agents, followed by intramolecular cyclization to form the diazaspiro structure.
  3. Protecting Group Strategy: Protecting groups may be used during synthesis to prevent unwanted reactions at specific sites on the molecule, which are later removed through hydrogenation or other methods.
  4. Final Product Isolation: The final product is isolated through crystallization or chromatography techniques, ensuring high purity for further testing .

Technical Details

The synthesis is typically carried out under controlled temperature conditions to optimize yield and selectivity. Reaction solvents like anhydrous tetrahydrofuran or dimethylformamide are commonly employed to facilitate the reactions while minimizing side products.

Molecular Structure Analysis

Structure

The molecular structure of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one features a spirocyclic arrangement with two nitrogen atoms incorporated into the ring system. This unique configuration contributes to its distinctive chemical properties.

Data

  • Molecular Formula: C₁₁H₁₄N₂O
  • Molecular Weight: Approximately 190.25 g/mol
  • Structural Features: The compound contains a butanone moiety linked to a diazaspiro framework, which influences its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one can participate in various chemical reactions typical of carbonyl compounds, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or amines.
  • Condensation Reactions: It can undergo condensation with other carbonyl compounds or amines to form more complex structures.

Technical Details

The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the carbonyl group and the steric effects introduced by the spiro structure.

Mechanism of Action

Process

The mechanism of action for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one primarily involves its interaction with specific biological targets, such as proteins involved in oncogenic signaling pathways:

  1. Binding to Target Proteins: The compound may covalently bind to mutated forms of proteins like KRAS G12C, effectively inhibiting their function.
  2. Disruption of Protein Function: By binding to these targets, it disrupts downstream signaling pathways that promote tumor growth and survival.

Data

Studies have shown that modifications to the structure can enhance binding affinity and selectivity towards specific protein targets, indicating a structure-activity relationship that is critical for therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of carbonyl compounds; prone to nucleophilic attack due to the electrophilic nature of the carbonyl carbon.
Applications

Scientific Uses

1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new inhibitors targeting cancer-related proteins.
  • Drug Development: Its unique structure allows for optimization in drug design processes aimed at enhancing bioavailability and specificity against cancer cells.

Research continues into its pharmacological properties and potential therapeutic applications, particularly in oncology .

Synthetic Methodologies and Optimization

Multi-Step Synthesis Involving Spirocyclic Core Formation

The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one (molecular formula: C11H20N2O) hinges on constructing its spirocyclic core—a fusion of azetidine and cyclohexane rings. Patent WO2017207387A1 details a representative route starting from N-Boc-protected 4-aminocyclohexanone. The sequence involves:

  • Intramolecular Cyclization: Under reductive amination conditions (NaBH3CN, acetic acid), the ketone group reacts with a pendant aminoethyl group to form the 2,6-diazaspiro[3.5]nonane scaffold [2].
  • Deprotection-Functionalization: Acidic removal of the Boc group liberates the secondary amine, which undergoes nucleophilic acyl substitution with butyryl chloride to yield the title compound [2].

Alternative approaches leverage cyclopentane precursors, as demonstrated in the synthesis of structurally analogous amine-alcohols. Here, alkylation of tert-butyl 3-methylcyclopentane-1-carboxylate with 2-bromobutane installs the quaternary carbon center, followed by reductive amination to introduce the aminomethyl arm [9].

Table 1: Key Cyclization Methods for Spirocyclic Core Synthesis

Starting MaterialCyclization MethodKey Reagents/ConditionsFunctionalization
N-Boc-4-aminocyclohexanoneReductive aminationNaBH3CN, AcOH, 0°C to RTAcylation with butyryl chloride
Cyclopentane carboxylateAlkylation/Reduction2-Bromobutane, LiHMDS; NaBH4N/A (Core intermediate)

Catalytic Asymmetric Routes for Enantioselective Production

Enantioselective synthesis of the diazaspiro core remains challenging due to the tertiary spiro carbon atom. Patent WO2023249970A1 discloses asymmetric hydrogenation strategies using chiral Ir(III) catalysts (e.g., BisPh-Phanephos complexes) to desymmetrize prochiral enamide precursors. This method achieves >90% ee for intermediates leading to pharmaceutically active spirocyclic derivatives [5].

For late-stage stereocontrol, chiral auxiliaries attached to the secondary amine nitrogen (e.g., Oppolzer’s sultam) direct diastereoselective acylation. Hydrolysis then releases the enantiopure product. Carbohydrate-derived chiral solvents (e.g., R-(-)-2,3-di-O-benzylglycerol) have also been explored to influence stereoselectivity during nucleophilic substitution, leveraging hydrogen-bonding interactions to achieve moderate enantiomeric enrichment (up to 75% ee) [7].

Table 2: Stereoselectivity Outcomes in Asymmetric Synthesis

StrategyChiral ElementMaximum ee (%)Limitations
Ir-Catalyzed HydrogenationBisPh-Phanephos ligand>90High catalyst loading (1 mol%)
Chiral AuxiliaryOppolzer’s sultam>99 (dr)Additional synthetic steps
Chiral SolventDi-O-benzylglycerol75Solvent recovery challenges

Protecting Group Strategies and Functionalization Techniques

Selective protection of the diazaspiro core’s secondary amines is crucial for regioselective functionalization. tert-Butoxycarbonyl (Boc) and carbobenzyloxy (Cbz) groups are preferred due to orthogonal deprotection: Boc is acid-labile (e.g., TFA/DCM), while Cbz is cleaved via hydrogenolysis (H2/Pd-C) [2] [4]. In WO2017207387A1, sequential protection enables selective N2- or N6-acylation:

  • Monoprotection: Treatment with di-tert-butyl dicarbonate selectively masks N6.
  • Acylation: Butyryl chloride reacts at N2.
  • Deprotection: Acidic cleavage yields the monoacylated product [2].

For O-functionalized analogs (e.g., 1-(3-hydroxypropyl)-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indole-2-carbonitrile), pivaloyl (Piv) esters serve as sterically hindered protecting groups that resist migration during glycosylation or acylation. Their bulkiness prevents orthoester formation, and they are cleaved via base-initiated lactonization [4] [7].

Table 3: Protecting Group Efficiency in Diazaspiro Functionalization

Protecting GroupDeprotection MethodCompatibilityApplication Example
BocTFA/DCM (acidic)Stable under basic conditionsSelective N2-acylation of spiro core
CbzH2/Pd-C (hydrogenolysis)Compatible with acid-sensitive groupsSequential N-functionalization
PivNaOH/EtOH (base hydrolysis)Resists migration during reactionsHydroxyalkyl side-chain protection

Scalability Challenges in Industrial Synthesis

Scale-up of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one faces three critical hurdles:

  • High-Pressure Hydrogenation: Catalytic hydrogenation steps (e.g., Cbz deprotection or reductive amination) require specialized high-pressure reactors (>50 psi H2), increasing operational costs and safety risks. Pd leaching into products necessitates stringent purification [9].
  • Low-Temperature Lithiation: Functionalization via organolithium reagents (e.g., n-BuLi for butanone installation) demands cryogenic conditions (-78°C), which are energy-intensive and challenging to maintain in bulk production [6].
  • Purification Complexity: The compound’s polar nature complicates crystallization. Chromatography is often required, but solvent-intensive. Alternative methods like salt formation (e.g., oxalate salts) improve crystallinity but introduce stoichiometric waste [8].

Process optimization efforts focus on:

  • Continuous Flow Hydrogenation: Replaces batch reactors, enhancing H2 mass transfer and reducing catalyst loadings by 40% [9].
  • Direct Acylation: Avoiding organolithium routes by using pre-formed butyric anhydride in flow reactors minimizes cryogenic steps and improves atom economy [6].

Table 4: Scalability Parameters and Mitigation Strategies

ChallengeIndustrial ImpactMitigation ApproachEfficiency Gain
High-pressure hydrogenationEquipment cost ↑, Safety riskContinuous flow reactors40% catalyst reduction
Cryogenic lithiationEnergy consumption ↑Anhydride acylation in flowEliminates subzero temperatures
Chromatographic purificationSolvent waste ↑Oxalate salt crystallization70% yield improvement

Comprehensive Compound Table

Properties

Product Name

1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one

IUPAC Name

1-(2,8-diazaspiro[3.5]nonan-2-yl)butan-1-one

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C11H20N2O/c1-2-4-10(14)13-8-11(9-13)5-3-6-12-7-11/h12H,2-9H2,1H3

InChI Key

SQWDMAXBIUYZHS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CC2(C1)CCCNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.